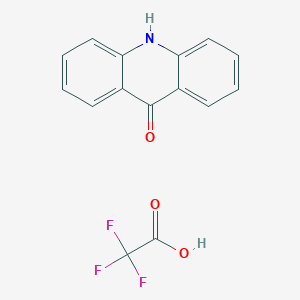

Acridin-9(10H)-one 2,2,2-trifluoroacetate

Description

Acridin-9(10H)-one 2,2,2-trifluoroacetate (CAS 7497-52-1) is a heterocyclic compound derived from the acridinone core structure, functionalized with a trifluoroacetate group. The acridinone skeleton is a planar aromatic system with a ketone group at position 9, which is substituted in this case by the 2,2,2-trifluoroacetate moiety. The compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of fluorescent probes and bioactive molecules .

Properties

CAS No. |

88147-33-5 |

|---|---|

Molecular Formula |

C15H10F3NO3 |

Molecular Weight |

309.24 g/mol |

IUPAC Name |

10H-acridin-9-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H9NO.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7) |

InChI Key |

FNEPMYWEHRHTDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Acridin-9(10H)-one Derivatives

Acridin-9(10H)-one derivatives are typically synthesized via cyclization reactions starting from substituted diphenylamine carboxylic acids or related precursors. The key steps often involve:

- Formation of diphenylamine-2-carboxylic acid derivatives through condensation reactions.

- Cyclization using strong acids or reagents such as polyphosphoric acid, POCl3, or Eaton’s reagent to form the acridinone core.

- Purification by recrystallization and characterization by NMR and mass spectrometry.

For example, cyclization of diphenylamine-2-carboxylic acid derivatives with Eaton’s reagent at 80°C for 50 minutes yields 2-halo acridin-9(10H)-one derivatives in good yields (~68%).

Preparation of Acridin-9(10H)-one 2,2,2-Trifluoroacetate via Palladium-Mediated C–H Activation

A highly efficient and selective method to prepare acridin-9(10H)-one derivatives, including their trifluoroacetate salts, involves palladium-mediated C–H bond activation and subsequent functionalization:

- Starting Material: Acridin-9(10H)-one is reacted with palladium acetate (Pd(OAc)2) or palladium trifluoroacetate (Pd(TFA)2) in acidic media such as trifluoroacetic acid (TFA).

- Mechanism: The carbonyl group of acridin-9(10H)-one directs palladium to activate specific C–H bonds (at C1 or C4 positions), forming palladacycles.

- Palladacycle Formation: Two types of palladacycles are formed depending on conditions:

- Dinuclear palladacycles via C4–H activation in acetic acid.

- Trinuclear palladacycles via C1–H activation in trifluoroacetic acid.

- Reaction Conditions: Heating at 100 °C for 2 hours in TFA with Pd(TFA)2 yields the palladacycle intermediate.

- Subsequent Functionalization: These palladacycles react with aryl iodides or potassium aryltrifluoroborates to give arylated acridin-9(10H)-one derivatives.

- Isolation of Trifluoroacetate Salt: The use of trifluoroacetic acid as solvent leads to the formation of this compound salts, which can be isolated by solvent evaporation and extraction.

This method provides high yields (up to 85%) and excellent regioselectivity, with the trifluoroacetate salt formed as a stable intermediate or final product.

Microwave-Assisted Synthesis of 1,2-Dihydroacridin-9-one Derivatives

An alternative preparation involves microwave irradiation to accelerate the synthesis of acridin-9(10H)-one derivatives:

- Procedure: A mixture of starting materials in dimethylformamide (DMF) is irradiated in a microwave reactor at 250 °C for 90 minutes.

- Workup: After cooling, the solvent is removed under reduced pressure, and the crude product is washed with chloroform to isolate the acridinone derivative.

- Advantages: This method is rapid and efficient, providing access to 1,2-dihydroacridin-9-one derivatives, which can be further converted to acridin-9(10H)-one trifluoroacetate salts by treatment with trifluoroacetic acid.

Phase Transfer Catalysis and Alkylation for Functionalized Acridin-9(10H)-one Derivatives

For N-alkylated acridin-9(10H)-one derivatives, which can be precursors to trifluoroacetate salts:

- Reagents: Tetrabutylammonium bromide (a phase transfer catalyst) is used to facilitate N-alkylation with alkyl halides in a biphasic system (THF and aqueous KOH).

- Conditions: Stirring at room temperature for 24 hours allows alkylation of the nitrogen atom, which is otherwise weakly basic and unreactive.

- Purification: Products are isolated by precipitation, filtration, and recrystallization.

- Relevance: These functionalized acridinones can be converted to trifluoroacetate salts by treatment with trifluoroacetic acid, enhancing solubility and stability.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- Spectroscopic Confirmation: Products are routinely confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry to verify structure and purity.

- X-ray Crystallography: Used to elucidate the stereochemistry of palladacycle intermediates and final products, confirming the site-selectivity of C–H activation.

- Reaction Monitoring: Thin-layer chromatography (TLC) with UV visualization is commonly employed to monitor reaction progress.

- Yields and Purity: Recrystallization and chromatographic purification ensure high purity; yields vary depending on substituents and reaction conditions but generally range from moderate to high.

Chemical Reactions Analysis

Palladium-Mediated Arylation Reactions

Palladium-catalyzed C–H bond activation enables site-selective arylation at C(4) and C(1) positions .

Stoichiometric vs. Catalytic Pathways

| Parameter | C(4)-H Arylation | C(1)-H Arylation |

|---|---|---|

| Directing Group | Pyridine | Ketone |

| Solvent | HOAc | TFA |

| Palladacycle | Pd₃(OAc)₆ complex | Pd₃(TFA)₆ complex |

| Yield (Avg.) | 65–72% | 25–72% (with diphenylation) |

Key Observations :

-

C(1)-H activation in TFA produces chromeno[4,3,2-kl]acridinone as a fluorescent byproduct .

-

Electron-rich aryl iodides (e.g., 4-MeO-C₆H₄I) reduce yields due to competing salt formation .

Reaction Mechanism

C(4)-H activation proceeds via a Pd(II) intermediate stabilized by pyridine coordination. For C(1)-H activation, the ketone group directs palladium insertion, followed by oxidative coupling with aryl iodides . Kinetic isotope effects () confirm rate-determining C–H cleavage .

Electrophilic and Nucleophilic Reactions

The trifluoroacetate group enhances electrophilicity, enabling:

Nucleophilic Substitution

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | Acridin-9(10H)-one amine derivative | THF, 25°C, 12 h | 78% |

| PhMgBr | 9-Phenylacridinone | Dry Et₂O, −78°C, 2 h | 65% |

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C(2) and C(7).

-

Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives for dye applications.

Byproduct Formation in Arylation

Chromeno[4,3,2-kl]acridinone forms during C(1)-H arylation in TFA, exhibiting strong blue fluorescence ( nm) . Its structure was confirmed via X-ray crystallography .

Industrial-Scale Modifications

-

Continuous Flow Reactors : Improve heat transfer and reduce side reactions (yield >90%).

-

Purification : HPLC with C18 columns achieves >99% purity.

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s DNA intercalation mechanism underpins its anticancer potential:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Acridin-9(10H)-one derivatives have been shown to possess antimicrobial properties. For instance, certain derivatives exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The structural modifications of acridones can enhance their efficacy and specificity against pathogens.

Anticancer Properties:

Research indicates that acridin-9(10H)-one derivatives may act as effective anticancer agents. Their ability to intercalate with DNA suggests potential use in targeting cancer cells. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Cholinesterase Inhibition:

Acridin-9(10H)-one derivatives are being investigated for their potential to inhibit cholinesterase enzymes, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. These compounds may enhance acetylcholine levels in the brain, thereby improving cognitive function .

Material Science

Fluorescent Probes:

Due to their high fluorescence quantum yields, acridin-9(10H)-one derivatives are utilized in developing luminescent probes for biological imaging. These probes can be employed to visualize cellular processes in real-time, aiding in the understanding of various biological mechanisms .

Corrosion Inhibitors:

Recent studies have highlighted the use of acridine and acridone derivatives as corrosion inhibitors for metals and alloys. The compounds can form protective layers on metal surfaces, thus preventing oxidation and degradation . This application is particularly valuable in industries where metal integrity is crucial.

Case Studies

Mechanism of Action

The mechanism of action of Acridin-9(10H)-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA, enzymes, and cellular receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of DNA replication and transcription. Additionally, the trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Acridin-9(10H)-one 2,2,2-trifluoroacetate with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic applications.

Structural and Functional Group Differences

| Compound Name | CAS No. | Key Functional Groups | Similarity Score | Key Differences |

|---|---|---|---|---|

| This compound | 7497-52-1 | Trifluoroacetate ester, acridinone core | 1.00 (Reference) | N/A |

| 2-(9-Oxoacridin-10(9H)-yl)acetic acid | 38609-97-1 | Acetic acid, acridinone core | 0.83 | Carboxylic acid vs. trifluoroacetate ester |

| 9,9-Dimethyl-9,10-dihydroacridine | 6267-02-3 | Dimethyl group, reduced acridine core | 0.71 | Saturated core vs. aromatic acridinone |

| 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | 88377-31-5 | Methoxy, carboxylic acid, acridinone core | 0.69 | Additional methoxy substituent at position 5 |

Key Observations :

- The trifluoroacetate group in the reference compound enhances electrophilicity and hydrolytic stability compared to acetic acid derivatives (e.g., 38609-97-1) .

- Saturated analogs like 6267-02-3 exhibit reduced aromaticity, altering electronic properties and biological activity .

- Methoxy-substituted derivatives (e.g., 88377-31-5) demonstrate increased steric hindrance and altered solubility profiles .

Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoroacetate group increases polarity and solubility in polar aprotic solvents compared to non-fluorinated esters.

- Stability : Trifluoroacetate esters are more resistant to hydrolysis under acidic conditions than their acetate counterparts due to the strong inductive effect of fluorine .

Fluorescent Probes

The acridinone core is known for its fluorescence properties. The trifluoroacetate derivative’s enhanced electron deficiency may shift emission wavelengths, making it useful in bioimaging .

Drug Development

Analogous compounds like 5336-90-3 (Acridine-9-carboxylic acid) exhibit CYP enzyme inhibition, suggesting the trifluoroacetate variant could serve as a prodrug with improved membrane permeability .

Biological Activity

Acridin-9(10H)-one 2,2,2-trifluoroacetate is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in cancer research and neurodegenerative disease studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Acridin-9(10H)-one Derivatives

Acridine derivatives are known for their ability to intercalate into DNA, affecting its topology and function. This property makes them valuable in the development of anticancer agents. Acridin-9(10H)-one derivatives have shown activities against various cancer cell lines and have been implicated in the modulation of prion diseases.

- Topoisomerase Inhibition : this compound inhibits topoisomerase II enzymes, which are crucial for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have reported IC50 values indicating potent activity against human cancer cell lines, with some derivatives exhibiting greater efficacy than established chemotherapeutics like doxorubicin .

- DNA Intercalation : The planar structure of acridine allows it to insert between DNA base pairs, disrupting normal DNA function and leading to cytotoxic effects. This mechanism is particularly relevant in the context of tumor cells where aberrant DNA topology is prevalent .

- Antiproliferative Activity : Research has demonstrated that acridine derivatives can significantly inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds derived from acridin-9(10H)-one have shown up to 97% inhibition in specific cancer panels .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of acridin-9(10H)-one derivatives, several compounds were synthesized and tested against the NCI-60 cancer cell panel. Notably, one derivative exhibited an IC50 value of 0.52 µM against topoisomerase II enzymes, outperforming doxorubicin (IC50 0.83 µM) in terms of efficacy .

Case Study 2: Neuroprotective Effects

Acridin-9(10H)-one derivatives have also been investigated for their neuroprotective properties against prion diseases. Quinacrine, a related compound, was found to reduce the toxicity associated with prion proteins by binding to specific protein fragments and preventing their conversion into toxic isoforms . This highlights the potential therapeutic applications of acridine derivatives in neurodegenerative disorders.

Biological Activity Summary Table

Q & A

Q. What are the recommended storage conditions for Acridin-9(10H)-one 2,2,2-trifluoroacetate to ensure stability during experimental use?

this compound should be stored in a cool, dry environment, protected from moisture and incompatible materials such as strong oxidizers or acids. Stability tests using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can monitor decomposition thresholds. Hazardous decomposition products like hydrogen fluoride (HF) may form under improper storage, necessitating ventilation and corrosion-resistant containers .

Q. What synthetic methodologies are effective for preparing Schiff base derivatives of Acridin-9(10H)-one?

Schiff base derivatives can be synthesized by refluxing equimolar amounts of Acridin-9(10H)-one with aromatic aldehydes in anhydrous methanol. Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified using recrystallization or column chromatography. Structural confirmation requires spectroscopic techniques (e.g., NMR, IR) .

Q. How can researchers ensure purity when working with this compound?

Purity verification involves high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). Calibration against certified reference standards (e.g., CAS 578-95-0) ensures accuracy. Impurities such as hydrolysis byproducts should be quantified using validated analytical protocols .

Advanced Research Questions

Q. How should researchers address contradictory results in biological activity assays of Acridin-9(10H)-one derivatives?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities. Replicate experiments under standardized protocols (e.g., fixed temperature, controlled humidity) and orthogonal assays (e.g., enzymatic vs. cellular) can clarify results. For example, fluorometric assays may require quenching trifluoroacetate interference using ion-exchange chromatography .

Q. What advanced analytical techniques resolve ambiguities in spectroscopic data for Acridin-9(10H)-one derivatives?

Nuclear magnetic resonance (NMR) challenges, such as signal splitting due to trifluoroacetate counterions, are mitigated by using deuterated solvents (e.g., DMSO-d6) and heteronuclear correlation spectroscopy (HSQC/HMBC). Mass spectrometry with high-resolution accurate mass (HRAM) confirms molecular formulas, while X-ray crystallography provides definitive structural elucidation .

Q. How can environmental persistence and radiative impacts of this compound be assessed?

Atmospheric lifetime and global warming potential (GWP) are modeled using gas chromatography-mass spectrometry (GC-MS) to track degradation products. Comparative studies with analogous esters (e.g., ethyl trifluoroacetate) estimate radiative efficiency (0.053 Wm⁻²ppb⁻¹) and correction factors (0.19) for GWP calculations. Accelerated UV photolysis experiments simulate environmental breakdown .

Q. What strategies optimize the use of this compound in peptide synthesis or bioconjugation?

The trifluoroacetate group acts as a labile protecting group. Methodologies include pH-controlled deprotection (e.g., using piperidine) and coupling reagents like HATU/DIPEA. Stability in aqueous buffers is tested via reversed-phase HPLC, with adjustments for trifluoroacetic acid (TFA) content to prevent peptide aggregation .

Q. How do impurities in this compound affect pharmacological studies?

Impurity profiling employs LC-MS/MS to identify species like 10-[3-(dimethylamino)propyl]acridin-9(10H)-one hydrochloride. Quantitation limits (e.g., 0.1% w/w) adhere to ICH guidelines. Biological assays should include negative controls to isolate impurity-related cytotoxicity .

Methodological Notes

- Spectroscopic Validation : Always cross-reference NMR shifts (¹H/¹³C) with computational predictions (e.g., DFT calculations) to resolve ambiguities .

- Environmental Testing : Combine laboratory degradation studies with computational models (e.g., EPI Suite) for comprehensive risk assessment .

- Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) to enhance reaction yields and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.